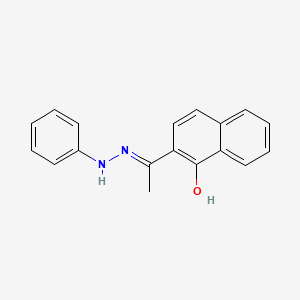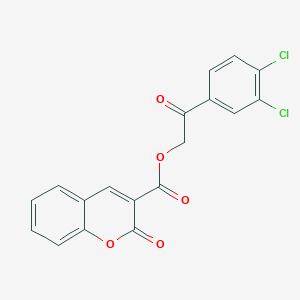
Ethanone, 1-(1-hydroxy-2-naphthalenyl)-, phenylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1E)-1-(2-Phenylhydrazin-1-ylidene)ethyl]naphthalen-1-ol is an organic compound with a complex structure that includes a naphthalene ring and a phenylhydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-1-(2-Phenylhydrazin-1-ylidene)ethyl]naphthalen-1-ol typically involves the condensation of 2-phenylhydrazine with an appropriate naphthaldehyde derivative under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more rigorous purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-1-(2-Phenylhydrazin-1-ylidene)ethyl]naphthalen-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under conditions that favor electrophilic or nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrazines. Substitution reactions can lead to a wide range of substituted aromatic compounds.
Scientific Research Applications
2-[(1E)-1-(2-Phenylhydrazin-1-ylidene)ethyl]naphthalen-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(1E)-1-(2-Phenylhydrazin-1-ylidene)ethyl]naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the biological context. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- **2-[(1E)-1-(2-Phenylhydrazin-1-ylidene)ethyl]phenol
- **2-[(1E)-1-(2-Phenylhydrazin-1-ylidene)ethyl]pyridine
- **(1E)-1-(2-Phenylhydrazin-1-ylidene)propan-2-one
Uniqueness
2-[(1E)-1-(2-Phenylhydrazin-1-ylidene)ethyl]naphthalen-1-ol is unique due to its naphthalene ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C18H16N2O |
|---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
2-[(E)-N-anilino-C-methylcarbonimidoyl]naphthalen-1-ol |
InChI |
InChI=1S/C18H16N2O/c1-13(19-20-15-8-3-2-4-9-15)16-12-11-14-7-5-6-10-17(14)18(16)21/h2-12,20-21H,1H3/b19-13+ |
InChI Key |
RJJCETRZNMIMOF-CPNJWEJPSA-N |
Isomeric SMILES |
C/C(=N\NC1=CC=CC=C1)/C2=C(C3=CC=CC=C3C=C2)O |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)C2=C(C3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(azepan-1-yl)-6-{(2Z)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11549643.png)
![2-iodo-4-methyl-6-[(E)-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11549647.png)
![2-[(3-methylphenyl)amino]-N'-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide (non-preferred name)](/img/structure/B11549651.png)
![Tert-butyl 2'-amino-3'-cyano-5-fluoro-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate](/img/structure/B11549653.png)
![Propyl {[4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanyl}acetate](/img/structure/B11549661.png)
![2,4-dibromo-6-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11549664.png)
![N-(3-nitrophenyl)-2-[(6-{[(E)-(3-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11549667.png)
![3-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B11549675.png)

![17-(4-Bromophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde](/img/structure/B11549689.png)
![3-(1,3-benzoxazol-2-yl)-N-[(E)-(3,4-dichlorophenyl)methylidene]aniline](/img/structure/B11549695.png)

![Nonyl 4-{[(3-methylphenyl)carbonyl]amino}benzoate](/img/structure/B11549707.png)
![N'-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11549714.png)
